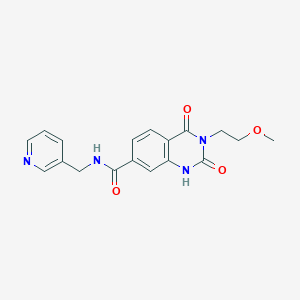

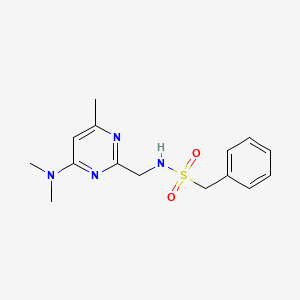

![molecular formula C21H24N4O3 B2886961 N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 887225-49-2](/img/structure/B2886961.png)

N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole and piperidine, both of which are important structures in medicinal chemistry. Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and it’s a component of many natural substances, including amino acid tryptophan. Piperidine is a six-membered ring containing one nitrogen atom, and it’s a common motif in many pharmaceuticals .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- The synthesis of compounds involving piperidine-cyanacetamide and their derivatives has been explored for their potential antimicrobial properties. For example, high-yield syntheses of N-piperidine-cyanacetamide and its oxime derivatives have demonstrated pronounced antimicrobial activity against several human pathogens, indicating the potential for these compounds to be used as antimicrobial additives in medical applications (Riddles et al., 2014).

Antitumor Activity

- Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including compounds synthesized from cyanoacetamides, has shown promising inhibitory effects on different cancer cell lines, suggesting the relevance of such compounds in cancer research (Albratty et al., 2017).

Nonlinear Optical Materials

- The study of push-pull molecules, including those with cyano and piperidine components, highlights their significance in the development of novel nonlinear optical chromophores. These findings underscore the compounds' utility in materials science, particularly in designing materials with enhanced optical properties (Gainsford et al., 2008).

Synthesis and Acetylcholinesterase Inhibition

- Compounds related to piperidine and cyanoacetamides have been synthesized for their acetylcholinesterase inhibition capabilities, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1995).

Catalyst in Organic Synthesis

- The utility of nano magnetite as a catalyst for the synthesis of compounds involving piperidine or acetamide highlights the role of such compounds in facilitating organic reactions, thereby suggesting their importance in synthetic organic chemistry (Mokhtary & Torabi, 2017).

Anticancer Effects

- The cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, with particular emphasis on the role of piperidine derivatives, offer valuable insights into the compounds' potential in cancer therapy research (Eldeeb et al., 2022).

properties

IUPAC Name |

N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23(11-7-10-22)21(28)20(27)17-14-25(18-9-4-3-8-16(17)18)15-19(26)24-12-5-2-6-13-24/h3-4,8-9,14H,2,5-7,11-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEWDZDIMQPLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)

![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)

![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)

![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2886898.png)